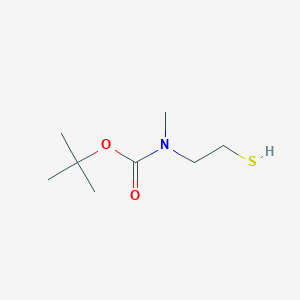

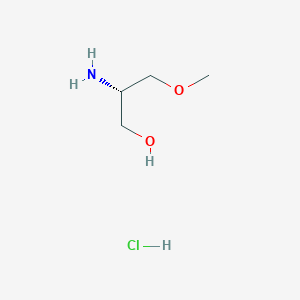

1-(4-Bromo-2-isopropoxyphenyl)ethylamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

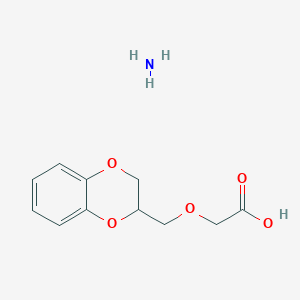

1-(4-Bromo-2-isopropoxyphenyl)ethylamine is a chemical compound that falls under the category of amines . Amines are organic compounds that are structurally similar to ammonia (NH3) in which one or more hydrogen atoms are replaced by organic substituents like alkyl (alkane chain) and aryl (aromatic ring) groups .

Synthesis Analysis

The synthesis of amines like 1-(4-Bromo-2-isopropoxyphenyl)ethylamine can be achieved through various methods. One common method is the nucleophilic addition of the primary amine to the carbonyl group, followed by transfer of a proton from nitrogen to oxygen to yield a neutral amino alcohol, or carbinolamine . Another method involves the reaction of an aldehyde or ketone with a secondary amine .Molecular Structure Analysis

The molecular structure of 1-(4-Bromo-2-isopropoxyphenyl)ethylamine can be analyzed based on its formula. It contains a bromine atom (Br), an isopropoxy group (i-C3H7O-), and an ethylamine group (C2H5NH-) attached to a phenyl ring .Chemical Reactions Analysis

Amines like 1-(4-Bromo-2-isopropoxyphenyl)ethylamine can undergo a variety of chemical reactions. They can react with acids to produce ammonium ions . They can also undergo nucleophilic addition reactions with aldehydes or ketones to form imines .Physical And Chemical Properties Analysis

Amines have distinct physical and chemical properties. They can be primary, secondary, or tertiary, depending on the number of carbon-containing groups attached to them . The presence of different groups can greatly influence the properties of the amine, such as its basicity and reactivity .科学的研究の応用

Metabolism Studies : 1-(4-Bromo-2-isopropoxyphenyl)ethylamine and its derivatives have been studied for their metabolic pathways in biological systems. For example, Kanamori et al. (2002) investigated the in vivo metabolism of a related compound, 4-bromo-2,5-dimethoxyphenethylamine, in rats, identifying various metabolites and suggesting multiple metabolic pathways (Kanamori et al., 2002).

Enantioselective Enzymatic Acylation : Research by Gill et al. (2007) on a similar compound, 1-(3′-bromophenyl)ethylamine, demonstrated an efficient biocatalytic process for its resolution through enantioselective lipase-mediated acylation (Gill, Das, & Patel, 2007).

Synthesis and Pharmacological Characterization : Yardley et al. (1990) explored the synthesis and antidepressant activity of 2-phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives, indicating their potential in neurological research and therapy (Yardley et al., 1990).

Dopamine Receptor Ligands : Claudi et al. (1992) synthesized and characterized derivatives of 2-(4-chloro-3-hydroxyphenyl)ethylamine as dopamine receptor ligands, contributing to the understanding of dopamine-related neurological processes (Claudi et al., 1992).

Imaging Sigma Receptor Positive Tumors : John et al. (1996) conducted studies on the synthesis and in vivo pharmacokinetics of a related compound, N-[2-(4-iodophenyl)ethyl]-N-methyl-2-(1-piperidinyl)ethylamine, as a ligand for imaging sigma receptor positive tumors (John, Gulden, Vilner, & Bowen, 1996).

Safety And Hazards

特性

IUPAC Name |

1-(4-bromo-2-propan-2-yloxyphenyl)ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BrNO/c1-7(2)14-11-6-9(12)4-5-10(11)8(3)13/h4-8H,13H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSXPLGRXWGQXCN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=CC(=C1)Br)C(C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Bromo-2-isopropoxyphenyl)ethylamine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Amino-9-fluoro-5-phenyl-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B1380631.png)

![tert-Butyl 6-methyl-2,6-diazaspiro[3.3]heptane-2-carboxylate](/img/structure/B1380635.png)

![(E)-N-(2-Aminoethyl)-3-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-enamide](/img/structure/B1380644.png)